N-Acetylhydrazinecarboxamide
Description
Structure
3D Structure
Properties
CAS No. |
34505-15-2 |
|---|---|
Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
N-(hydrazinecarbonyl)acetamide |
InChI |
InChI=1S/C3H7N3O2/c1-2(7)5-3(8)6-4/h4H2,1H3,(H2,5,6,7,8) |
InChI Key |
FABZXXJETVNBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NN |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of N-Acetylhydrazinecarboxamide and related N-acylhydrazones is generally straightforward. A common method involves the condensation reaction between an acylhydrazine and an appropriate aldehyde or ketone. For this compound itself, the synthesis would typically start from acetylhydrazine and a source of the carboxamide group.
Characterization of this compound and its derivatives relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Infrared (IR) spectroscopy helps to identify the characteristic functional groups, such as the amide and carbonyl groups. Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern. For crystalline derivatives, X-ray crystallography provides definitive proof of the three-dimensional structure. nih.gov
Structural Elucidation and Spectroscopic Characterization Methodologies for N Acetylhydrazinecarboxamide
Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups present in N-Acetylhydrazinecarboxamide.
FT-IR Spectroscopy is instrumental in characterizing the chemical bonds within a molecule by measuring the absorption of infrared radiation. ijcmas.com The FT-IR spectrum of a related compound, N'-Benzylideneacethydrazide, reveals characteristic absorption bands. researchgate.net For instance, the N-H stretching vibration is typically observed in the region of 3337 cm⁻¹. researchgate.net The carbonyl group (C=O) of an amide characteristically shows a sharp absorption band between 1680-1630 cm⁻¹. In N'-Benzylideneacethydrazide, this band is found at 1655 cm⁻¹. The C-H stretching vibrations are also identifiable, appearing around 3044 cm⁻¹ in the same derivative. These spectral features serve as a fingerprint for the molecule, confirming the presence of key functional groups. ijcmas.com
Raman Spectroscopy provides complementary information to FT-IR, based on the inelastic scattering of monochromatic light. nih.gov Resonance Raman spectroscopy, in particular, can be used to selectively enhance the vibrational signals of specific parts of a molecule. nih.gov This technique has been effectively used to study the binding of sulfonamides to carbonic anhydrase, providing direct evidence for the presence of the -SO2NH- group in the complex. nih.gov For this compound, Raman spectroscopy could similarly be employed to probe the vibrations of the amide and hydrazine (B178648) functionalities.
Table 1: Key FT-IR Vibrational Frequencies for Related Hydrazide Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | ~3337 | researchgate.net |
| C=O (Amide) | Stretching | 1630-1680 | |
| C-H | Stretching | ~3044 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. nih.gov
¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of protons in N-acetylated compounds are well-documented. For instance, in N-acetyl-d-glucosamine, the N-acetyl group protons appear as a distinct signal. nih.govresearchgate.net The specific chemical shifts and coupling constants of the protons in this compound would allow for the definitive assignment of each proton in the molecule.
¹³C NMR Spectroscopy offers insights into the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, methyl, methylene). For example, in N-acetyl-neuraminic acid derivatives, the acetyl carbonyl carbon resonates around 174.86-176.21 ppm, while the acetyl methyl carbon appears at approximately 22.15-23.48 ppm. nd.edu
Table 2: Typical ¹³C NMR Chemical Shifts for N-Acetyl and Related Groups
| Carbon Type | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| Acetyl Carbonyl (CO) | 174.86 - 176.21 | nd.edu |
| Acetyl Methyl (CH₃) | 22.15 - 23.48 | nd.edu |
Crystallographic Studies: Single Crystal X-Ray Diffraction Analysis of this compound and its Derivatives
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique has been successfully applied to various hydrazine derivatives and acetylated compounds, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov For instance, the crystal structure of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) thiocarbamic 2,4-dihydroxy benzoyl hydrazine monohydrate revealed a three-dimensional framework linked by intermolecular interactions. researchgate.net A similar analysis of this compound would provide unambiguous structural confirmation and insights into its crystal packing and hydrogen bonding network. rsc.orgelsevierpure.com
Mass Spectrometry (MS) Applications for Molecular Structure Confirmation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It works by ionizing molecules and then separating them based on their mass-to-charge ratio. For hydrazine derivatives, mass spectrometry can confirm the molecular formula and provide structural information through fragmentation patterns. nih.govnih.gov The analysis of N-acetylchitooligosaccharides, for example, showed intense quasi-molecular ions ([M+Na]⁺ and [M+K]⁺) which confirmed their molecular weights. nih.gov The fragmentation patterns observed in tandem mass spectrometry experiments can further elucidate the connectivity of atoms within the molecule. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. masterorganicchemistry.com While simple amides have weak absorptions, the presence of conjugation can shift the absorbance to longer wavelengths. masterorganicchemistry.com For this compound, the UV-Vis spectrum would be characterized by absorptions related to the carbonyl and hydrazine chromophores. The electronic transitions in N-acetylated saccharides have been studied using UV resonance Raman spectroscopy, indicating that the amide group exhibits strong absorption in the far-UV region, around 190 nm. researchgate.net This information is valuable for understanding the electronic structure of the molecule.
Computational and Theoretical Investigations of N Acetylhydrazinecarboxamide
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of molecular systems. In the context of N-Acetylhydrazinecarboxamide and related semicarbazide (B1199961) derivatives, DFT calculations provide profound insights into their electronic and structural properties. These computational studies are crucial for understanding the fundamental nature of these compounds and predicting their behavior in various chemical environments. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. For this compound and its analogs, DFT methods are employed to calculate key electronic properties. The distribution of electrons within the molecule, as well as the energies and shapes of molecular orbitals, are determined. This analysis helps in identifying the regions of the molecule that are electron-rich or electron-deficient, which is critical for understanding its reactivity. nih.gov
In related semicarbazide derivatives, studies have shown that the presence of different substituents can significantly alter the electronic landscape. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density on the semicarbazide backbone, thereby influencing its chemical properties.
Conformational Analysis and Tautomerism Studies
This compound can exist in various conformations and tautomeric forms due to the flexibility of its backbone and the presence of amide and hydrazine (B178648) groups. Conformational analysis using DFT helps in identifying the most stable three-dimensional arrangements of the molecule. researchgate.net These studies involve calculating the potential energy surface of the molecule by systematically rotating the single bonds.
For similar semicarbazone derivatives, computational studies have revealed the existence of different stable conformers, such as cisE and E'E forms. researchgate.net The relative energies of these conformers determine their population at a given temperature. Furthermore, tautomerism, which involves the migration of a proton, is a key aspect. Theoretical calculations can predict the relative stabilities of different tautomers, providing insights into which form is likely to predominate under specific conditions. researchgate.net For example, in phenylisoxazole semicarbazone derivatives, the cisE tautomer has been found to be the most stable. researchgate.net
Frontier Molecular Orbital Theory (FMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.comlibretexts.orgcureffi.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. scirp.org In the study of N-acylhydrazone derivatives, for example, a larger energy gap was correlated with lower reactivity and heightened stability. scirp.org By analyzing the distribution of the HOMO and LUMO across the this compound molecule, one can predict the most likely sites for nucleophilic and electrophilic attack. ucsb.edu
Table 1: Frontier Molecular Orbital (FMO) Parameters for a Hypothetical this compound System
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of molecular stability and reactivity |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
Reactivity Indices and Molecular Electrostatic Potential Mapping
Beyond FMO theory, a range of reactivity descriptors derived from DFT calculations can provide a more quantitative picture of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These global reactivity descriptors offer a comprehensive assessment of the molecule's tendency to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red regions typically denote areas of high electron density (nucleophilic sites), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (electrophilic sites), prone to nucleophilic attack. nih.gov For semicarbazide derivatives, MEP analysis has been used to identify the most reactive sites within the molecules. researchgate.net In many cases, the oxygen atom of the carbonyl group is identified as a primary site for electrophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations of this compound Systems
In MD simulations, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the exploration of the conformational landscape and the identification of stable and transient structures. For instance, MD simulations can reveal how the molecule folds and unfolds, and how it interacts with surrounding water molecules, which can be crucial for its biological activity. researchgate.net Studies on related systems have used MD simulations to assess the stability of protein-ligand complexes. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Related Systems (Focus on Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgyoutube.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com
The development of a QSAR model involves several key steps:
Data Set Preparation: A set of molecules with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
For systems related to this compound, QSAR studies can be instrumental in designing new derivatives with enhanced biological activities. nih.govnih.gov By identifying the key structural features that contribute to a particular activity, QSAR models can guide the synthesis of novel compounds with improved properties. nih.gov
Molecular Docking Methodologies for Ligand-Receptor Interactions (Theoretical Exploration)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in theoretical chemistry for exploring the potential interactions between a ligand, such as this compound, and a biological receptor at the atomic level. While specific docking studies on this compound are not extensively documented in publicly available research, the principles of these methodologies can be understood from studies on structurally related N-acylhydrazone derivatives. These studies provide a robust framework for a theoretical exploration of how this compound might interact with various biological targets.
The general methodology for such a theoretical exploration involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target receptor are prepared. This may involve retrieving crystal structures from databases like the Protein Data Bank (PDB) or generating them through homology modeling if an experimental structure is unavailable. The ligand structure is typically optimized to its lowest energy conformation.
Computational software such as AutoDock, GOLD, or Discovery Studio is then employed to perform the docking calculations. researchgate.net These programs systematically search for the optimal binding pose of the ligand within the active site of the receptor, evaluating a large number of possible conformations and orientations. A scoring function is used to rank the different poses, with lower scores generally indicating more favorable binding interactions.
The analysis of the docking results focuses on identifying key intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:
Hydrogen Bonds: The hydrogen bond donor and acceptor groups on this compound, such as the amide and hydrazine moieties, are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site.
Hydrophobic Interactions: The acetyl group and the carbon backbone can engage in hydrophobic interactions with nonpolar residues of the receptor.
For instance, in studies of N-acylhydrazone derivatives targeting enzymes like carbonic anhydrase, docking analyses have revealed crucial interactions with zinc ions in the active site and with surrounding amino acid residues. researchgate.netscispace.com Similarly, when targeting bacterial enzymes like E. coli FabH, the interactions often involve hydrogen bonding with key catalytic residues. nih.gov A theoretical docking study of this compound would likely explore similar patterns of interaction with relevant biological targets.
The insights gained from these theoretical explorations can guide the rational design of new derivatives with potentially enhanced biological activity. By understanding the structure-activity relationships at a molecular level, modifications can be proposed to optimize the binding affinity and selectivity of the compound.
| Methodology/Software | Purpose in Theoretical Exploration | Key Parameters Analyzed | Example from Related Compounds |
|---|---|---|---|
| AutoDock / GOLD | Predicting binding poses and affinities of the ligand in the receptor's active site. | Binding energy (kcal/mol), inhibition constant (Ki), RMSD of the docked pose. | Used to model the binding of benzimidazole-derived N-acylhydrazones to carbonic anhydrase II. researchgate.net |
| Discovery Studio | Visualizing and analyzing ligand-receptor interactions. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking, electrostatic interactions. | Employed to study the interaction of aminoguanidine (B1677879) derivatives with E. coli FabH. nih.gov |
| Homology Modeling | Generating a 3D model of a receptor when its experimental structure is unknown. | Sequence alignment, model validation (e.g., Ramachandran plot). | Often a prerequisite for docking studies when the target receptor has not been crystallized. |
Theoretical Reaction Pathway Analysis and Transition State Investigations
A primary focus of such theoretical analysis would be the elucidation of reaction mechanisms. For instance, the formation of this compound from its precursors or its subsequent reactions, such as hydrolysis or condensation, can be modeled. A computational study on the formation of semicarbazones (structurally similar to the hydrazinecarboxamide moiety) from aldehydes or ketones and semicarbazide has shown that these reactions typically proceed through a multi-step mechanism. researchgate.netresearchgate.net
The general approach involves the following computational steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations on the potential energy surface.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The identification of a single imaginary frequency in the vibrational analysis confirms a true transition state structure.
Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to confirm that the TS connects the intended reactants and products.
For this compound, a theoretical study might investigate its formation via the acylation of hydrazinecarboxamide. The reaction pathway would likely involve the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of an acetylating agent, followed by the departure of a leaving group. The transition state for this process would feature the partial formation of the new N-C bond and the partial breaking of the bond to the leaving group.
Furthermore, the tautomeric equilibria of this compound could be investigated. Like other acylhydrazones, it can exist in different tautomeric forms, and computational studies can predict their relative stabilities in the gas phase and in different solvents.
The data obtained from these theoretical investigations, such as activation energies and reaction enthalpies, provide a quantitative understanding of the molecule's chemical behavior. This knowledge is crucial for predicting its stability under various conditions and for understanding its potential role in more complex chemical or biological processes.
| Computational Method | Objective | Key Outputs | Theoretical Application to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | To calculate the electronic structure and energies of molecules. | Optimized geometries, electronic energies, reaction enthalpies, and activation energies. | Modeling the formation, hydrolysis, or other reactions of the compound. |
| Transition State (TS) Searching | To locate the highest energy point on a reaction pathway. | Geometry of the transition state, imaginary vibrational frequency. | Identifying the energy barriers for potential reactions involving this compound. |
| Intrinsic Reaction Coordinate (IRC) | To confirm the connection between a transition state and the reactants/products. | The minimum energy path connecting reactants and products via the transition state. | Validating the calculated reaction pathways. |
Coordination Chemistry of N Acetylhydrazinecarboxamide
N-Acetylhydrazinecarboxamide as a Ligand: Chelation Modes and Donor Atoms
This compound possesses several potential donor atoms, including the oxygen atoms of the acetyl and carboxamide carbonyl groups, as well as the nitrogen atoms of the hydrazine (B178648) moiety. This multifunctionality allows it to act as a versatile ligand, capable of coordinating to metal ions in several ways. The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Based on studies of structurally related hydrazone and carboxamide ligands, this compound can be expected to exhibit at least bidentate chelation. researchgate.netresearchgate.net The most common chelation is likely to occur through the carbonyl oxygen and one of the hydrazine nitrogen atoms, forming a stable five- or six-membered ring with the metal center. researchgate.net In its neutral form, the ligand can coordinate as a bidentate ligand. researchgate.net Deprotonation of the amide nitrogen can lead to the formation of an anionic ligand, which can also act as a bidentate or even a bridging ligand between two metal centers. The ability of carboxamide ligands to act as both σ and π-electron donors contributes to the stability of the resulting metal complexes. researchgate.net
The table below summarizes the potential donor atoms and expected chelation modes of this compound.
| Donor Atoms | Potential Chelation Modes |
| Acetyl Oxygen | Monodentate, Bidentate (with Hydrazine Nitrogen) |
| Carboxamide Oxygen | Monodentate, Bidentate (with Hydrazine Nitrogen) |
| Hydrazine Nitrogens | Monodentate, Bidentate (with Carbonyl Oxygen), Bridging |
Synthesis of Metal Complexes Involving this compound Ligands
The synthesis of metal complexes with this compound ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex.
A typical synthetic procedure involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol. nih.gov A solution of the metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, is then added to the ligand solution, often in a 1:2 metal-to-ligand molar ratio. nih.gov The reaction mixture is then typically heated under reflux for a period of time to ensure the completion of the reaction. nih.gov Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. nih.gov
For instance, the synthesis of a hypothetical copper(II) complex could be represented by the following general equation:
Cu(CH₃COO)₂·H₂O + 2 (this compound) → [Cu(this compound)₂] + 2 CH₃COOH + H₂O
Spectroscopic Characterization of this compound Coordination Compounds
The formation and structure of this compound coordination compounds are typically elucidated using a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For this compound, a significant shift in the stretching frequency of the C=O (carbonyl) groups to a lower wavenumber would indicate their involvement in coordination. nih.gov Similarly, changes in the N-H stretching and bending vibrations would suggest the participation of the hydrazine nitrogen atoms in complex formation. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The ¹H NMR spectrum of the free ligand would show distinct signals for the N-H and C-H protons. rsc.org Upon complexation, these signals may shift or broaden, providing further evidence of coordination. rsc.org The ¹³C NMR spectrum would show signals for the carbonyl carbons, and a downfield or upfield shift of these signals upon complexation would confirm the involvement of the carbonyl groups in bonding. rsc.org
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The UV-Vis spectrum of the free ligand typically shows π→π* and n→π* transitions. nih.gov Upon complexation, new charge-transfer bands may appear, which are characteristic of the metal-ligand interaction. nih.gov For transition metal complexes, d-d transitions may also be observed in the visible region, and their positions and intensities can provide insights into the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
The following table provides a summary of the expected spectroscopic changes upon complexation of this compound.
| Spectroscopic Technique | Observed Change | Interpretation |
| FT-IR | Shift in ν(C=O) to lower frequency | Coordination through carbonyl oxygen |
| Shift in ν(N-H) | Coordination through hydrazine nitrogen | |
| Appearance of new bands | Formation of M-O and M-N bonds | |
| NMR | Shift in proton and carbon signals | Confirmation of complex formation |
| UV-Vis | Appearance of charge-transfer bands | Metal-ligand interaction |
| Presence of d-d transitions | Information on coordination geometry |
Theoretical Aspects of Metal-N-Acetylhydrazinecarboxamide Interactions
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are valuable for understanding the nature of the bonding and the electronic structure of metal-N-Acetylhydrazinecarboxamide complexes. These studies can provide insights into the optimized geometries, bond energies, and electronic properties of the complexes.
DFT calculations can be used to model the different possible coordination modes of the this compound ligand and to determine the most stable structure. Natural Bond Orbital (NBO) analysis is a computational method that can be employed to investigate the donor-acceptor interactions between the ligand and the metal ion. This analysis can quantify the extent of charge transfer and the nature of the metal-ligand bond, indicating whether it is predominantly electrostatic or covalent in character.
For example, a theoretical study on a related system might reveal that the interaction between the lone pair of electrons on a carbonyl oxygen and a vacant d-orbital of the metal ion is a significant contributor to the stability of the complex.
Design Principles for this compound-based Ligands
The versatile coordination behavior of this compound makes it an attractive scaffold for the design of new ligands with tailored properties. By modifying the basic this compound structure, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.
For instance, the introduction of bulky substituents on the acetyl group or the hydrazine nitrogen atoms could be used to control the coordination number and geometry of the metal center. The incorporation of additional functional groups, such as aromatic rings or other donor atoms, could lead to ligands with higher denticity and the ability to form more complex and stable coordination compounds. Such modifications are a key strategy in the development of metal complexes for applications in areas such as catalysis and materials science. nih.govnih.gov
Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of any chemical species is fundamentally governed by its electronic structure, which dictates its ability to act as a nucleophile (an electron-pair donor) or an electrophile (an electron-pair acceptor). rsc.orgyoutube.com this compound possesses several sites susceptible to both nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.
Nucleophilic Character: The nucleophilicity of this compound stems from the presence of lone pairs of electrons on its nitrogen and oxygen atoms. The terminal amino group (-NH2) and the adjacent nitrogen of the hydrazine moiety are primary nucleophilic centers. These sites can donate their electron pairs to form new covalent bonds with electrophiles. youtube.com For instance, the nitrogen atoms can react with alkyl halides or carbonyl compounds. The strength of these nucleophiles is enhanced in the presence of a base, which can deprotonate the amide or hydrazine nitrogen, increasing its electron-donating capacity.
Electrophilic Character: Conversely, the electrophilic nature of this compound is centered on its two carbonyl carbons. The partial positive charge on these carbons, induced by the high electronegativity of the adjacent oxygen atoms, makes them susceptible to attack by nucleophiles. youtube.com Strong nucleophiles can attack these carbonyl centers, initiating nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon can be further enhanced by acid catalysis, where protonation of the carbonyl oxygen increases the positive charge on the carbon atom, making it more reactive towards even weak nucleophiles. youtube.com
The dual reactivity allows this compound to participate in a wide array of reactions, serving as a versatile building block in organic synthesis.
Cyclization Reactions Involving Hydrazinecarboxamide Moieties
The hydrazinecarboxamide functional group is a key structural motif that readily participates in cyclization reactions to form various heterocyclic systems. These reactions are of significant interest due to the prevalence of such heterocyclic structures in pharmacologically active compounds and functional materials.
One of the most notable cyclization pathways is the oxidative cyclization of N-acylhydrazones, which are derivatives formed from hydrazinecarboxamides. For example, certain N-acylhydrazones can undergo a highly selective oxidative cyclization in the presence of copper(II) ions (Cu2+) to yield fluorescent 1,3,4-oxadiazoles. nih.gov This transformation involves the formation of a rigid cyclic structure, which is responsible for the observed fluorescence. nih.gov This redox-based reaction highlights the ability of the hydrazine moiety to participate in electron transfer processes that initiate cyclization.
Intramolecular cyclocondensation is another critical reaction pathway. Under acidic conditions, derivatives of hydrazinecarboxamides can cyclize to form stable ring systems. For instance, N-cyano sulfoximines, which contain a related amide structure, undergo acid-catalyzed hydrolysis of the cyano group followed by intramolecular cyclization to produce thiadiazine 1-oxides. nih.gov Similarly, other studies have shown that N-(substituted 2-hydroxyphenyl)carbamates can cyclize, with the mechanism involving a change in the rate-limiting step depending on the nature of the leaving group. osti.gov Triflic anhydride (B1165640) has also been used to mediate the cyclization of α-acyl-β-(2-aminopyridinyl)acrylamides, demonstrating a powerful method for constructing fused heterocyclic systems like 4H-pyrido[1,2-a]pyrimidin-4-imines under mild conditions. nih.gov
These cyclization reactions underscore the synthetic utility of the hydrazinecarboxamide core in constructing complex molecular architectures.
| Reactant Type | Reaction Condition/Mediator | Product Type | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| N-Acylhydrazone | Cu(II) ions | 1,3,4-Oxadiazole | Redox-based oxidative cyclization | nih.gov |
| 2-N-Cyano-sulfonimidoyl Amide | H2SO4 | Thiadiazine 1-Oxide | Acid-catalyzed hydrolysis and intramolecular cyclocondensation | nih.gov |
| α-Acyl-β-(2-aminopyridinyl)acrylamide | Triflic Anhydride (Tf2O) | 4H-Pyrido[1,2-a]pyrimidin-4-imine | Amide activation followed by intramolecular cyclization | nih.gov |
| N-(2-hydroxyphenyl)carbamate | Aqueous Buffer (pH dependent) | Benzoxazolone | Intramolecular nucleophilic attack; rate-limiting step varies | osti.gov |
Investigation of Radical Reaction Pathways Initiated by this compound Precursors
The involvement of hydrazine derivatives in radical reactions has been a subject of study, particularly in the context of oxidative activation. nih.govrsc.orgorganic-chemistry.org Hydrazines can generate organic free radicals through oxidation, which can then initiate a cascade of reactions. nih.gov While direct studies on this compound are limited, research on related precursors provides insight into potential radical pathways.
A relevant example is the visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide (NHP) esters. This process is initiated by the formation of an electron donor-acceptor (EDA) complex between the NHP ester and additives like sodium iodide. Photoactivation of this complex leads to the generation of radicals, which then participate in multiple carbon-carbon bond-forming events to yield isoquinoline-1,3(2H,4H)-dione derivatives. This type of photochemically initiated reaction avoids the need for precious metals and provides a pathway for complex molecule synthesis under mild conditions.
The general principle of free radical-mediated activation of hydrazines suggests that this compound could, under appropriate oxidative or photochemical conditions, serve as a precursor to acetyl- and carbamoyl-substituted hydrazyl radicals. nih.govorganic-chemistry.org These reactive intermediates could then engage in various processes, including hydrogen abstraction, addition to unsaturated systems, or cyclization, representing a fertile ground for further mechanistic investigation.
Acyl Transfer Reaction Mechanisms Relevant to Hydrazinecarboxamide Formation and Transformation
Acyl transfer reactions are fundamental to both the synthesis and subsequent chemical transformations of this compound. These reactions, also known as nucleophilic acyl substitutions, typically proceed through a two-step addition-elimination mechanism. organic-chemistry.org
Formation: The synthesis of this compound itself is an acyl transfer reaction. A common route would involve the reaction of a hydrazine derivative (like semicarbazide) with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction mechanism is as follows:
This process effectively transfers the acyl group (CH3CO-) from the acetylating agent to the hydrazine, yielding the final this compound product.
Transformation: this compound can also undergo further acyl transfer reactions where it acts as the acyl donor or recipient. The reactivity in these substitutions is influenced by the stability of the leaving group and the nucleophilicity of the attacking species. organic-chemistry.org The amide bonds within the molecule can be cleaved under hydrolytic conditions (acidic or basic), which is essentially an acyl transfer to a water molecule.
Mechanistic Studies of Derivatives and Analogues of this compound
Investigating the reaction mechanisms of derivatives and analogues of this compound provides valuable information about how structural modifications influence reactivity and opens avenues for new applications.
As previously mentioned, N-acylhydrazone derivatives have been studied for their ability to act as fluorescent chemodosimeters for Cu2+. nih.gov The mechanism involves a highly selective oxidative cyclization reaction that transforms the non-fluorescent N-acylhydrazone into a highly fluorescent 1,3,4-oxadiazole. This study not only elucidates a specific reaction pathway but also demonstrates a practical application of this reactivity in chemical sensing. nih.gov
In another example, mechanistic studies on N-(substituted 2-hydroxyphenyl)carbamates, which are analogues of this compound, have been conducted to understand their hydrolysis and cyclization to form benzoxazolones. osti.gov These studies revealed a change in the Brønsted-type relationship, indicating a shift in the rate-limiting step of the cyclization mechanism from the initial formation of a tetrahedral intermediate to the departure of the leaving group, depending on the leaving group's ability. osti.gov This detailed mechanistic work is crucial for the design of prodrugs that release active pharmaceutical ingredients under specific physiological conditions. osti.gov
| Derivative/Analogue | Reaction Studied | Key Mechanistic Insight | Application/Significance | Reference |
|---|---|---|---|---|
| N-Acylhydrazones | Cu(II)-mediated oxidative cyclization | Transformation into fluorescent 1,3,4-oxadiazoles via a redox mechanism. | Development of selective fluorescent chemosensors for Cu(II). | nih.gov |
| N-(2-hydroxyphenyl)carbamates | pH-dependent hydrolysis and cyclization | The rate-limiting step of cyclization (formation of intermediate vs. leaving group departure) depends on the pKa of the leaving group. | Design of cyclization-activated prodrug systems. | osti.gov |
| Acryloylbenzamides (with NHP esters) | Visible-light-induced cascade cyclization | Proceeds via photoactivation of an electron donor-acceptor (EDA) complex, initiating a radical cascade. | Synthesis of complex isoquinolinediones without precious metals. |
Current Research and Future Outlook
Direct Condensation Reactions for this compound Formation
The most direct methods for the synthesis of this compound involve the formation of the core structure through condensation reactions. These methods build the molecule by combining key fragments that contain the necessary acetyl and hydrazinecarboxamide moieties.
A fundamental and convenient approach to the synthesis of semicarbazide (B1199961) derivatives, including this compound, involves the reaction of a hydrazide with an isocyanate or isothiocyanate. google.com In the case of this compound, this would entail the reaction of acetylhydrazine with a source of isocyanic acid or a salt thereof. The lone pair of electrons on the terminal nitrogen of acetylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
This method is analogous to the synthesis of N-acyl thiourea (B124793) derivatives, where an isothiocyanate is reacted with an amine in a nucleophilic addition reaction. nih.gov The general principle involves the formation of a new carbon-nitrogen bond, leading to the desired hydrazinecarboxamide structure.
The formation of this compound can also be achieved through the condensation of hydrazinecarboxamide (semicarbazide) with a suitable acetylating agent. Semicarbazide possesses two -NH2 groups; however, only one of these is typically involved in forming semicarbazones and similar derivatives. byjus.com The -NH2 group directly attached to the carbonyl group is less nucleophilic due to its involvement in resonance. byjus.com Consequently, the terminal -NH2 group is more reactive and available for nucleophilic attack on the carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride (B1165640). byjus.comwikipedia.org
The reaction with acetyl chloride, for instance, would proceed via a nucleophilic addition-elimination mechanism. libretexts.org The terminal nitrogen of semicarbazide attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent elimination of a chloride ion and a proton results in the formation of this compound. libretexts.orglibretexts.org The use of a base like pyridine (B92270) is common in such reactions to neutralize the hydrogen chloride byproduct. byjus.com
| Reactants | Reagents/Conditions | Product | Reaction Type |
| Acetylhydrazine | Isocyanic Acid (or a salt) | This compound | Nucleophilic Addition |
| Semicarbazide | Acetyl Chloride | This compound | Nucleophilic Acyl Substitution |
| Semicarbazide | Acetic Anhydride | This compound | Nucleophilic Acyl Substitution |
General Approaches for N-Acyl Hydrazides and Related Structures
The synthesis of this compound can also be understood within the broader context of preparing N-acyl hydrazides and related heterocyclic systems.
Amidation, specifically the acylation of a hydrazine (B178648) derivative, is a core strategy for synthesizing N-acyl hydrazinecarboxamides. As detailed previously (Section 2.1.2), the direct acetylation of semicarbazide is a prime example of this approach. This reaction is a type of nucleophilic acyl substitution where the amine function of semicarbazide is acylated. byjus.com The general reactivity of acyl chlorides with primary amines to form amides is a well-established transformation in organic synthesis. libretexts.org
While the goal is often the synthesis of the linear this compound, it is crucial to consider potential side reactions, particularly cyclizations. The reaction of semicarbazide and its derivatives with dicarbonyl compounds can lead to the formation of heterocyclic systems. For example, the reaction of semicarbazide with acetylacetone (B45752) has been shown to produce cyclized products such as 5-hydroxy-3,5-dimethyl-2-pyrazoline and 3,5-dimethylpyrazole-1-carboxamide, depending on the reaction conditions. nih.govacs.org
These cyclization reactions occur when both nucleophilic centers of the hydrazine moiety react with the electrophilic centers of a dicarbonyl compound. nih.govacs.org This highlights that the choice of the acetylating agent is critical; using a simple acetyl source like acetyl chloride or acetic anhydride is more likely to yield the desired linear product than using a 1,3-dicarbonyl compound like acetylacetone, which can act as a scaffold for cyclization. nih.govacs.org
| Reactants | Product(s) | Significance |
| Semicarbazide + Acetylacetone | 5-Hydroxy-3,5-dimethyl-2-pyrazoline, 3,5-Dimethylpyrazole-1-carboxamide | Demonstrates the potential for cyclization as a competing reaction pathway. nih.govacs.org |
Emerging Synthetic Routes and Green Chemistry Considerations in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes. For the synthesis of this compound, several green chemistry principles can be applied.
One area of interest is the use of solvent-free conditions. For instance, the synthesis of semicarbazone derivatives has been efficiently carried out using solvent-free ball-milling techniques, which can reduce waste and simplify purification. While this applies to a reaction of the target compound, similar principles could be adapted for its synthesis.
Another avenue is the exploration of biocatalysis. Enzymes offer high selectivity and can operate under mild conditions, reducing the need for harsh reagents and protecting groups. While specific enzymes for the direct synthesis of this compound are not yet established, the broader field of biocatalytic synthesis of hydrazine derivatives is an active area of research.
Furthermore, improving the atom economy of the synthesis is a key green chemistry goal. The condensation reaction of acetylhydrazine with isocyanic acid is, in principle, a highly atom-economical reaction as all the atoms of the reactants are incorporated into the final product. Optimizing this and other direct condensation pathways to minimize byproducts and waste is a continuous objective in the sustainable production of this and related chemical compounds.
Chemo-Enzymatic and Enzymatic Synthesis Approaches for this compound Analogues
The exploration of chemo-enzymatic and purely enzymatic routes for the synthesis of this compound and its analogues is an emerging area of interest, driven by the principles of green chemistry. These approaches offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. While dedicated research on the enzymatic synthesis of this compound itself is limited in publicly available literature, the feasibility of such strategies can be inferred from studies on structurally related molecules, particularly those containing hydrazide and amide functionalities.
Enzymes, particularly from the hydrolase class, have demonstrated significant utility in synthetic organic chemistry. Lipases, for instance, are well-regarded for their ability to catalyze acylation reactions in non-aqueous environments. This capability could theoretically be harnessed for the synthesis of this compound analogues. A potential chemo-enzymatic strategy could involve the selective enzymatic acylation of a precursor molecule.
Research into the enzymatic modification of hydrazide derivatives provides a strong basis for these potential applications. For example, lipases have been successfully employed in the synthesis of various hydrazide-containing compounds. One study demonstrated the development of an efficient method for synthesizing N'-alkyl benzohydrazides through a lipase-catalyzed hydrazine insertion. nih.gov Using porcine pancreatic lipase (B570770), satisfactory yields were achieved, highlighting the potential of lipases in forming C-N bonds with hydrazine derivatives. nih.gov
Furthermore, the lipase-catalyzed acylation of hydrazine and its derivatives has been shown to be highly efficient. researchgate.net Lipases such as Candida antarctica lipase B (CALB) are known to mediate the condensation of hydrazine with acids to produce N,N'-diacylhydrazines. researchgate.net This suggests that a precursor like hydrazinecarboxamide could potentially be a substrate for a lipase-catalyzed acetylation to yield this compound. The regioselectivity of such a reaction would be a critical factor to investigate.
The following table summarizes findings from studies on the lipase-catalyzed synthesis of hydrazide derivatives, which can serve as a model for potential synthetic routes to this compound analogues.
| Enzyme | Substrates | Product | Key Findings |
| Porcine Pancreatic Lipase | Morita-Baylis-Hillman ketone, Phenylhydrazine | N'-alkyl benzohydrazides | An efficient method for hydrazine insertion was developed with yields ranging from 71-97%. nih.gov |
| Candida antarctica Lipase B | Fatty acid esters, Hydroxylamine | Hydroxamic acids | The enzyme effectively catalyzed the conversion, showcasing its utility in reactions with hydroxylamine, a structurally related nucleophile. researchgate.net |
| Immobilized Lipozyme | Palm oils, Hydrazine hydrate (B1144303) | Fatty hydrazides | High conversion rates (95-99%) were achieved in a one-step synthesis from oils. researchgate.net |
| Candida rugosa Lipase | Racemic ibuprofen, Hydroxylamine | (S)-ibuproxam | Mediated the conversion, indicating potential for enantioselective synthesis. researchgate.net |
Beyond lipases, the discovery of a novel enzyme class, "hydrazidase," opens new possibilities. nih.gov A hydrazidase from Microbacterium sp. was found to hydrolyze the acylhydrazide bond in 4-hydroxybenzoyl-phenylhydrazine. nih.gov While this is a hydrolytic activity, enzymes are often capable of catalyzing the reverse reaction under non-aqueous conditions. Therefore, a hydrazidase could potentially be used to synthesize acylhydrazides from a suitable acid and hydrazine derivative. The enzyme showed a preference for hydrazides over amides, which could be advantageous for selective synthesis. nih.gov
The development of chemo-enzymatic methods for producing diverse N-glycans also offers valuable insights. researchgate.net These multi-step syntheses combine chemical and enzymatic methods to achieve complex structures with high stereoselectivity. researchgate.net A similar modular approach could be envisioned for creating a library of this compound analogues, where a chemically synthesized core structure is subsequently modified by a panel of enzymes to introduce various functional groups.
Derivatives and Analogues of N Acetylhydrazinecarboxamide
Structural Modifications and Design Principles for Hydrazinecarboxamide Scaffolds
The design of novel molecules based on the hydrazinecarboxamide scaffold is guided by several key principles aimed at optimizing their chemical and biological properties. The inherent structure of N-acetylhydrazinecarboxamide offers multiple sites for modification, allowing for a rational design approach to new derivatives.
The principles of scaffold design also consider the stability and reactivity of the resulting derivatives. The core hydrazinecarboxamide structure contains amide and hydrazide functionalities, which can influence the electronic nature of the entire molecule. Modifications to this core, such as the introduction of aromatic or heterocyclic rings, can further modulate its reactivity. These design strategies are essential for creating derivatives with specific, predictable characteristics. mdpi.com
Key attributes for an ideal molecular scaffold that are often considered in the design process include:
Scalable and rapid synthesis.
Homogeneity of the final product.
Rational derivatization capabilities.
Tailorable polarity.
Architectural control over the arrangement of attached groups. mdpi.com
Synthesis of Novel Hydrazinecarboxamide Derivatives
The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The hydrazine (B178648) and amide moieties can participate in cyclization reactions to form stable ring systems such as imidazoles, thiadiazoles, and triazoles.
Imidazole (B134444) derivatives can be synthesized from precursors containing an amide linkage. nih.gov A common method for forming the imidazole ring is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. mdpi.com To create an imidazole derivative incorporating the this compound moiety, a synthetic route could involve reacting a suitable dicarbonyl compound with a derivative of this compound that provides the necessary nitrogen atoms.
Another approach involves the reaction of an alpha-halo-ketone with an amidine. In the context of this compound, the amide portion could be converted to an amidine, which would then undergo cyclization. The synthesis of N-substituted imidazole derivatives often starts with the reaction of imidazole with ethyl chloroacetate (B1199739) to form an imidazole ester, which is then reacted with various amines. nih.gov
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Imidazole | Ethylchloroacetate, Dry Acetone, K₂CO₃ | Ethyl 1H-imidazol-1-yl acetate (B1210297) | nih.gov |
| 2-Hydroxy-1-naphthaldehyde, Benzil, 4-Methylaniline | Ammonium (B1175870) Acetate, Glacial Acetic Acid | Imidazole Derivative (HL1) | mdpi.com |
| Oxazolone derivative | 2,4-dinitrophenyl hydrazine, Pyridine (B92270) | Imidazole derivative | researchgate.net |
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives frequently utilizes hydrazide or thiosemicarbazide (B42300) precursors. chemmethod.comjocpr.com Given the structure of this compound, it can be readily converted to a thiosemicarbazide intermediate by reaction with a source of sulfur, such as phenyl isothiocyanate. nih.gov This intermediate can then be cyclized to form the thiadiazole ring.
A typical synthetic route involves reacting an acid hydrazide with ammonium thiocyanate (B1210189) to yield a thiosemicarbazide, which is then cyclized using a dehydrating agent like concentrated sulfuric acid. chemmethod.com Another method involves the reaction of a benzoic acid derivative with thiosemicarbazide in the presence of an oxidizing agent like concentrated H₂SO₄. jocpr.com The resulting 5-substituted-2-amino-1,3,4-thiadiazole can be further modified.
| Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Acid hydrazide derivatives | Ammonium thiocyanate | Thiosemicarbazide derivatives | chemmethod.com |
| Thiosemicarbazide derivatives | Concentrated H₂SO₄ | 1,3,4-Thiadiazole derivatives | chemmethod.com |
| Phenyl isothiocyanate | Hydrazine hydrate (B1144303), 2-propanol | N-phenylhydrazinecarbothioamide | nih.gov |
| Furan-2-carboxylic acid | Thiosemicarbazide, Conc. H₂SO₄ | Thiadiazole derivative | jocpr.com |
The synthesis of 1,2,4-triazole (B32235) derivatives often proceeds through hydrazide intermediates. tubitak.gov.tr The this compound structure provides the necessary N-N-C backbone for the formation of the triazole ring. A common method involves the reaction of an acylhydrazone with hydrazine hydrate. tubitak.gov.tr
Alternatively, the synthesis can start from iminoester hydrochlorides, which are condensed with acyl hydrazines to form acylhydrazones. tubitak.gov.tr These intermediates can then be cyclized. Another route involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form an oxadiazole intermediate, which can then be treated with hydrazine hydrate to yield the triazole. chemistryjournal.net The resulting 4-amino-1,2,4-triazole (B31798) can be further derivatized, for example, by reaction with aldehydes to form Schiff bases. tubitak.gov.tr
| Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Iminoester hydrochlorides | Acyl hydrazines | Acylhydrazones | tubitak.gov.tr |
| Acylhydrazones | Hydrazine hydrate | 4-amino-3,5-dialkyl-1,2,4-triazoles | tubitak.gov.tr |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | CS₂/KOH | Oxadiazole intermediate | chemistryjournal.net |
| Oxadiazole intermediate | Hydrazine hydrate | Triazole derivative | chemistryjournal.net |
Comparative Studies of this compound Derivatives: Structural and Reactivity Profiles
The reactivity of carboxylic acid derivatives is largely influenced by the nature of the leaving group attached to the carbonyl carbon. msu.edu In the case of this compound derivatives where the core structure is attached to a heterocyclic ring system, the electronic properties of that ring will modulate the reactivity of the parent molecule.
The order of reactivity for simple carboxylic acid derivatives is generally acyl chlorides > anhydrides > esters > amides. msu.eduyoutube.com This trend is explained by a combination of inductive and resonance effects. Acyl chlorides are highly reactive because the electronegative chlorine atom withdraws electron density inductively, making the carbonyl carbon more electrophilic, while its resonance donation is weak. youtube.com Amides are the least reactive due to the strong resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. msu.edu
When comparing the imidazole, thiadiazole, and triazole derivatives of this compound, their relative reactivities will depend on the electron-withdrawing or electron-donating nature of the heterocyclic ring.
Imidazole Derivatives : Imidazole is an aromatic heterocycle that can act as both a weak acid and a weak base. The lone pair of electrons on one of the nitrogen atoms can participate in resonance, potentially donating electron density to the attached carbonyl group, which would decrease its reactivity.
Thiadiazole Derivatives : Thiadiazoles are electron-deficient heterocyclic systems due to the presence of two nitrogen atoms and a sulfur atom. This electron-withdrawing nature would likely increase the electrophilicity of the carbonyl carbon of the attached this compound moiety, leading to higher reactivity compared to the parent compound.
Triazole Derivatives : Triazoles, containing three nitrogen atoms, are also electron-deficient heterocycles. Similar to thiadiazoles, their electron-withdrawing character would enhance the reactivity of the carbonyl group towards nucleophilic attack.
| Derivative | Heterocyclic Ring | Electronic Effect of Ring | Predicted Carbonyl Reactivity |
|---|---|---|---|
| Imidazole Derivative | Imidazole | Can be electron-donating via resonance | Lower |
| Thiadiazole Derivative | 1,3,4-Thiadiazole | Electron-withdrawing | Higher |
| Triazole Derivative | 1,2,4-Triazole | Electron-withdrawing | Higher |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
